methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18044948
InChI: InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC18044948

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12)
Standard InChI Key ZSBSLAQCZIGXNE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=NC2=NNC(=C12)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[3,4-b]pyridine scaffold, where the pyrazole ring (positions 1–3) is fused with a pyridine ring (positions 4–6). Key substituents include:

  • A bromine atom at position 3, enhancing electrophilic reactivity for cross-coupling reactions.

  • A methyl carboxylate group at position 4, improving solubility in organic solvents compared to carboxylic acid analogs .

The SMILES notation COC(=O)C1=NC2=NNC(=C2C=C1)Br\text{COC(=O)C}_1\text{=NC}_2\text{=NNC(=C}_2\text{C=C}_1\text{)Br} accurately represents its connectivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H6BrN3O2\text{C}_8\text{H}_6\text{BrN}_3\text{O}_2
Molecular Weight256.06 g/mol
CAS Number2913278-46-1
Topological Polar Surface Area81.5 Ų
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (N, O atoms)

Synthetic Pathways

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Core Formation: Condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate under acidic conditions yields the pyrazolo[3,4-b]pyridine backbone.

  • Bromination: Electrophilic bromination using N\text{N}-bromosuccinimide (NBS) introduces the bromine atom at position 3.

  • Esterification: Reaction with methanol in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) converts the carboxylic acid intermediate to the methyl ester.

Industrial Production Considerations

Scalable synthesis requires optimizing:

  • Reaction Temperature: Maintaining 80–100°C during bromination to minimize side products.

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >95% purity .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Bromine vs. Iodine: Bromine’s smaller atomic radius reduces steric hindrance, enhancing binding affinity compared to iodine derivatives.

  • Ester vs. Acid: The methyl ester improves cell membrane permeability over carboxylic acids, critical for in vivo efficacy .

Applications in Drug Discovery

Intermediate for Prodrugs

The methyl ester serves as a prodrug precursor, hydrolyzing in vivo to the active carboxylic acid. This strategy enhances oral bioavailability .

Cross-Coupling Reactions

The bromine atom enables:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups for diversity-oriented synthesis.

  • Buchwald-Hartwig Amination: Installation of amine functionalities to target G-protein-coupled receptors.

Table 2: Comparative Reactivity of Halogenated Analogs

CompoundRelative Reactivity (vs. Br)
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate0.7×
Methyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate1.2×

Comparison with Structural Analogs

Methyl 3-Bromo-1H-Pyrazolo[3,4-b]Pyridine-6-Carboxylate

A positional isomer with the carboxylate at position 6. Key differences include:

  • Solubility: The 4-carboxylate isomer exhibits higher solubility in polar aprotic solvents .

  • Bioactivity: 6-carboxylate analogs show reduced kinase inhibition, highlighting the importance of substituent positioning.

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